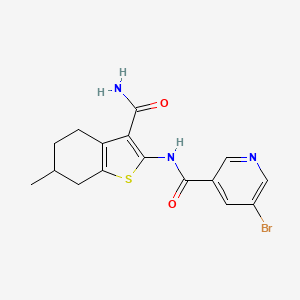

5-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide

Description

5-Bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where bromine’s electron-withdrawing effects and the carbamoyl group’s hydrogen-bonding capacity may enhance binding affinity .

Properties

IUPAC Name |

5-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O2S/c1-8-2-3-11-12(4-8)23-16(13(11)14(18)21)20-15(22)9-5-10(17)7-19-6-9/h5-8H,2-4H2,1H3,(H2,18,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAKSJIMJHYNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the carbamoyl group and the formation of the benzothiophene ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 5-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide exhibit promising anticancer properties. The benzothiophene moiety is known for its ability to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. Research has demonstrated that various derivatives possess significant antibacterial and antifungal properties. These compounds can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .

Biological Activities

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases and proteases that are crucial in various signaling pathways related to cancer and inflammation. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Synthesis Methodologies

The synthesis of this compound involves several steps:

- Formation of the Benzothiophene Core : The initial step typically involves the synthesis of the benzothiophene scaffold through cyclization reactions involving appropriate precursors.

- Bromination : The bromination step introduces the bromine atom at a specific position on the benzothiophene ring to yield the desired derivative.

- Carbamoylation : The introduction of the carbamoyl group is achieved through reaction with isocyanates or carbamates under controlled conditions.

- Final Coupling : The final step involves coupling with pyridine derivatives to form the complete structure of the compound.

Case Studies

Mechanism of Action

The mechanism by which 5-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or functional outcomes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis:

Table 1: Structural and Hypothetical Property Comparison

Key Observations:

The tetrahydrobenzothiophene introduces steric constraints and reduced ring strain compared to the dihydropyrazole in compounds .

Carbamoyl vs. Carboximidamide: The carbamoyl group (-CONH₂) in the target compound is a stronger hydrogen-bond donor than the carboximidamide (-C(=NH)NH₂) in analogs, possibly improving target engagement in polar binding pockets .

Synthetic and Analytical Considerations :

- Crystallographic tools like SHELXL () and OLEX2 () are critical for resolving the complex stereochemistry of such molecules, particularly the tetrahydrobenzothiophene’s fused ring system.

Research Implications and Limitations

- Gaps in Data : The provided evidence lacks specific biological or thermodynamic data (e.g., IC₅₀, LogP) for the target compound. Comparative studies would require synthesis and experimental validation.

Biological Activity

The compound 5-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including relevant data tables and research findings.

The molecular formula for this compound is with a molecular weight of approximately 411.32 g/mol. The structure includes a bromine atom, a pyridine ring, and a benzothiophene moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related benzothiophene derivatives have shown effectiveness against various bacterial strains. The presence of the bromine atom and the carboxamide functional group may enhance the compound's interaction with bacterial cell walls or enzymes critical for bacterial survival.

| Compound | Activity | Target Pathogen | Reference |

|---|---|---|---|

| 5-bromo-N-(3-carbamoyl-6-methyl...) | Antimicrobial | E. coli, S. aureus | |

| Benzothiophene derivative | Antifungal | Candida albicans |

Cytotoxicity and Anticancer Potential

Studies have suggested that benzothiophene derivatives can exhibit cytotoxic effects on cancer cell lines. The specific mechanism of action may involve apoptosis induction or inhibition of cell proliferation pathways.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15.2 | Apoptosis induction | |

| MCF-7 (breast cancer) | 12.7 | Cell cycle arrest |

Neuroprotective Effects

Preliminary research has indicated potential neuroprotective properties of this compound in models of neurodegenerative diseases. The mechanisms may involve modulation of oxidative stress and inflammation pathways.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzothiophene derivatives, including 5-bromo-N-(3-carbamoyl-6-methyl...). Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity, particularly against HeLa cells. The study highlighted the potential for developing new anticancer agents based on this scaffold.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of the benzothiophene and pyridine-carboxamide moieties under palladium-catalyzed conditions. Optimization can be achieved using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Key parameters include temperature, solvent polarity, and catalyst loading. Reaction path search methods based on quantum chemical calculations (e.g., density functional theory) can narrow optimal conditions by predicting transition states and intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and bromine isotope patterns.

- X-ray Crystallography : Resolve 3D structural ambiguities, particularly for the tetrahydro-benzothiophene ring conformation .

- HPLC-PDA : Assess purity and stability under varying pH and temperature conditions .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., ATP-binding site competition) due to the pyridine-carboxamide scaffold’s affinity for kinase domains. Use fluorescence-based or radiometric assays (e.g., -ATP incorporation). Follow with cell viability assays (MTT or CellTiter-Glo) in cancer cell lines to screen for cytotoxicity. Dose-response curves (IC determination) should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR, BRAF). Prioritize targets based on structural homology to known inhibitors.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.

- Limitations : Force field inaccuracies for halogen bonds (Br interactions) and solvent effects may reduce predictive power. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies, normalizing for variables like cell line origin (e.g., HeLa vs. HEK293), assay protocols, and compound purity.

- Dose-Response Reevaluation : Test the compound in parallel assays under standardized conditions (e.g., identical serum concentrations, incubation times).

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., pull-down assays with biotinylated analogs) to identify non-kinase targets that may explain discrepancies .

Q. What strategies improve reaction yield and scalability while minimizing byproducts?

- Methodological Answer :

- Process Control and Simulation : Implement feedback loops using real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to adjust parameters like stoichiometry and mixing efficiency.

- Membrane Separation Technologies : Purify intermediates via nanofiltration or reverse osmosis to remove unreacted starting materials.

- Scale-Up DoE : Optimize heat transfer and mass flow in pilot-scale reactors using dimensionless numbers (e.g., Reynolds, Damköhler) to maintain kinetic consistency with bench-scale reactions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace Br with Cl, vary methyl group positions on the benzothiophene ring).

- Crystallographic SAR : Co-crystallize analogs with target proteins to correlate structural changes with binding affinity (e.g., hydrogen bond network disruptions).

- Selectivity Profiling : Test analogs against panels of kinases (e.g., KinomeScan) to identify off-target interactions. Use computational clustering to prioritize modifications that maximize selectivity indices .

Contradiction Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing variability in biological replicate data?

- Methodological Answer :

- ANOVA with Tukey’s Post Hoc Test : Identify significant differences between treatment groups while controlling for false positives.

- Principal Component Analysis (PCA) : Reduce dimensionality of high-throughput datasets (e.g., transcriptomics) to isolate experimental noise from biological signals.

- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical power >80% for detecting effect sizes ≥1.5 .

Q. How can heterogeneous catalysis be integrated into the compound’s synthesis for greener chemistry?

- Methodological Answer : Replace homogeneous catalysts (e.g., Pd(PPh)) with heterogeneous alternatives (e.g., Pd/C or MOF-encapsulated catalysts) to improve recyclability. Monitor leaching via ICP-MS. Optimize solvent systems using green chemistry metrics (e.g., E-factor <10, solvent greenness score >75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.